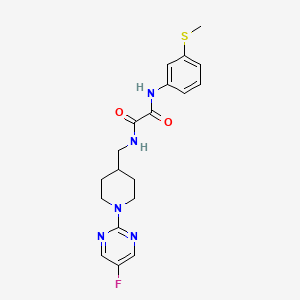

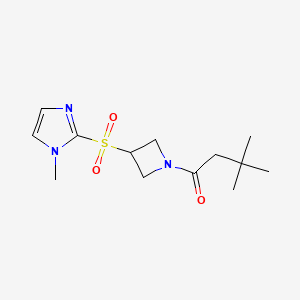

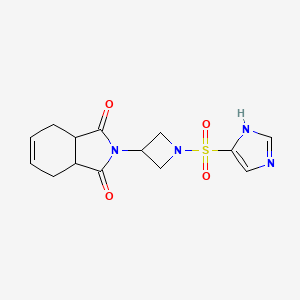

![molecular formula C22H23FN2O5S B3007585 2-((4-Fluorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 900012-05-7](/img/structure/B3007585.png)

2-((4-Fluorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds, which are closely related to the compound of interest, involves a sequential reaction starting with pentafluoropyridine. This process includes the use of sodium phenylsulfinate and an appropriate diamine to achieve the desired structure. The resulting difluorinated tetrahydropyrido[2,3-b]pyrazine scaffolds exhibit polyfunctionality, which is a key feature for further chemical modifications and applications in drug development .

Molecular Structure Analysis

The molecular structure of tetrahydropyrido[2,3-b]pyrazine scaffolds is characterized by a fused [6,6]-ring system that allows for various substitutions. This structural feature is significant as it provides a versatile backbone for the introduction of different functional groups, which can be tailored to achieve specific biological activities or physical properties .

Chemical Reactions Analysis

In the context of chemical reactions, the polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds have demonstrated their reactivity in model reactions with nucleophiles. These reactions enable the synthesis of various polysubstituted [6,6]-ring fused systems, which are valuable in the exploration of new pharmacophores and the optimization of drug-like properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the tetrahydropyrido[2,3-b]pyrazine scaffolds are influenced by their polyfunctional nature and the presence of the difluorinated [6,6]-ring system. These properties are crucial for the compound's solubility, stability, and overall reactivity, which in turn affect its suitability for drug development and its potential as a therapeutic agent .

While the provided data does not include specific case studies, the synthesis and evaluation of related compounds, such as the 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines, have been conducted. These compounds were synthesized and assessed as anti-inflammatory agents, with structure-activity relationship data suggesting that the N-methyl-1,2,3,6-tetrahydropyridyl moiety is a suitable bioisostere for the tolyl moiety in celecoxib. The most potent compound in this series exhibited significant anti-inflammatory activity, highlighting the therapeutic potential of such scaffolds .

Aplicaciones Científicas De Investigación

Synthesis and COX-2 Inhibitory Activity

The synthesis of 2,3-diaryl pyrazines and quinoxalines, including compounds structurally related to the specified chemical, has been evaluated for their selective cyclooxygenase-2 (COX-2) inhibitory activity. These compounds, featuring sulfonamide groups, have shown significant in vivo activity in models of inflammation, highlighting their potential as a new class of COX-2 inhibitors (Singh et al., 2004).

Heterocyclic Sulfonamides and Sulfonyl Fluorides

Research on the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides has been conducted using sulfur-functionalized aminoacrolein derivatives. This includes the development of pyrazole-4-sulfonamides through a parallel medicinal chemistry approach, demonstrating the reagent's utility in accessing various heterocyclic sulfonyl fluorides (Tucker et al., 2015).

Antimicrobial Activities

The novel series of trifluoromethyl-containing pyrazolinyl (p-tolyl) sulfones, including structures related to the specified compound, have been synthesized and evaluated for their antimicrobial activity against a range of microorganisms. The study revealed that the presence of a 4-fluorophenyl substituent significantly enhances the antimicrobial properties of these compounds (Bonacorso et al., 2006).

Synthesis and Molecular Docking

A study on the synthesis of novel pyrazoles, including the investigation of their biological properties like antioxidant, anti-breast cancer, and anti-inflammatory activities, has been conducted. The synthesized compounds demonstrated superior carbonic anhydrase inhibitory activity, with some showing high tumor selectivity and potential as lead molecules for further investigation (Kucukoglu et al., 2016).

Propiedades

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O5S/c1-28-19-13-15(14-20(29-2)22(19)30-3)21-18-5-4-10-24(18)11-12-25(21)31(26,27)17-8-6-16(23)7-9-17/h4-10,13-14,21H,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYHSXISTCNTEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Fluorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

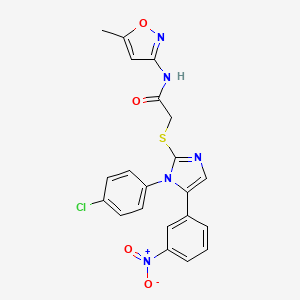

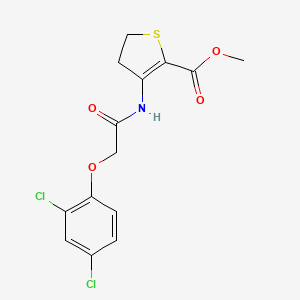

![(Z)-3-(2,3-dimethoxyphenyl)-2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acrylonitrile](/img/structure/B3007504.png)

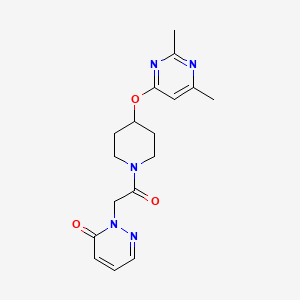

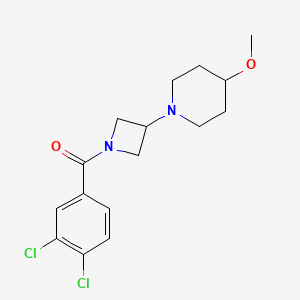

![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3007506.png)

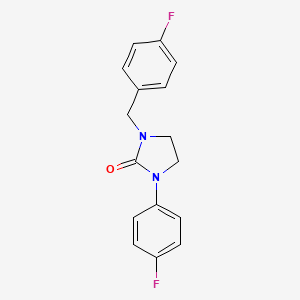

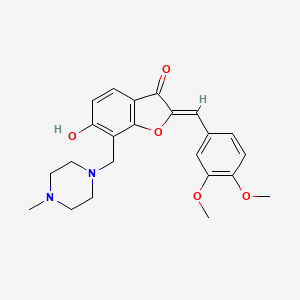

![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B3007507.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3007518.png)